5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
5-(2-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and an oxadiazole ring
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-17(24-20-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOQVUNQSMMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the fluorophenyl and trimethoxyphenyl precursors. These precursors are then reacted under specific conditions to form the oxadiazole ring. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may modulate these targets through binding interactions, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole
Uniqueness: 5-(2-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
